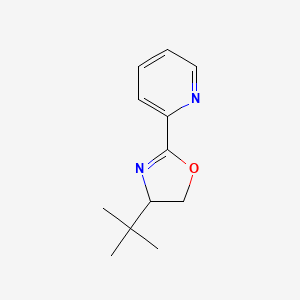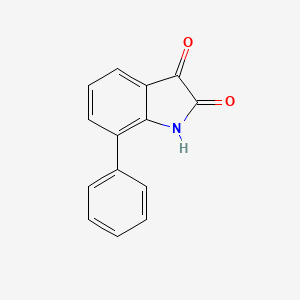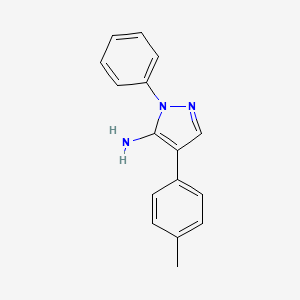
1-Chloro-3-(4-nitrophenyl)propan-2-one
Descripción general
Descripción
“1-Chloro-3-(4-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is a derivative of propanone, where one of the hydrogen atoms in the methyl group is replaced by a 4-nitrophenyl group, and a chlorine atom is attached to the middle carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as CCC(C1=C(O)C(N(=O)=O)=CC(Cl)=C1)=O . This structure indicates that the compound contains a propanone backbone with a 4-nitrophenyl group and a chlorine atom attached .Mecanismo De Acción
1-Chloro-3-(4-nitrophenyl)propan-2-one works by undergoing a nucleophilic attack by the target molecule, resulting in the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond allows for the visualization and quantification of the target molecule's interactions and activities.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not significantly affect cell viability or function. However, it is important to note that this compound may interfere with certain biological processes, and caution should be taken when interpreting the results of experiments involving this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-(4-nitrophenyl)propan-2-one has several advantages for use in lab experiments, including its high sensitivity, specificity, and versatility. However, this compound also has some limitations, including its potential interference with certain biological processes and the need for specialized equipment and expertise for its use.
Direcciones Futuras
Future research on 1-Chloro-3-(4-nitrophenyl)propan-2-one could focus on developing new applications for this compound, as well as improving its sensitivity and specificity for various biological processes. Additionally, further studies could explore the potential limitations and drawbacks of using this compound in lab experiments and develop strategies to overcome these challenges.
Aplicaciones Científicas De Investigación
1-Chloro-3-(4-nitrophenyl)propan-2-one has been widely used in scientific research as a fluorescent probe for studying various biological processes, including protein-protein interactions, enzyme activities, and cell signaling pathways. This compound can be easily incorporated into proteins and peptides, allowing for the visualization and quantification of their interactions and activities.
Propiedades
IUPAC Name |
1-chloro-3-(4-nitrophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAOQAVSDJXJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



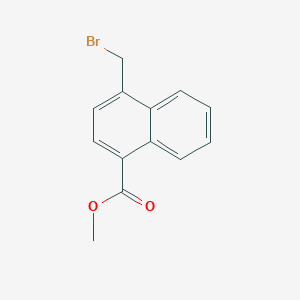
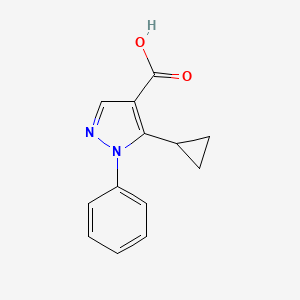
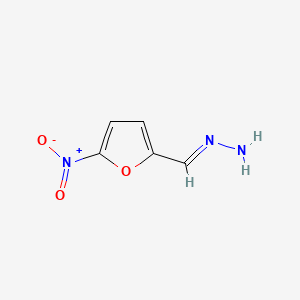
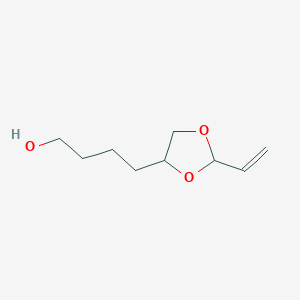

![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)
![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)

![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)
